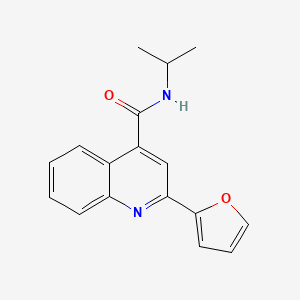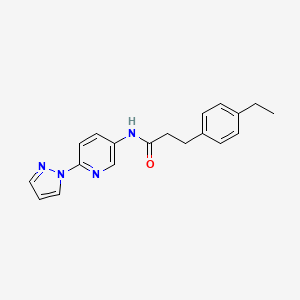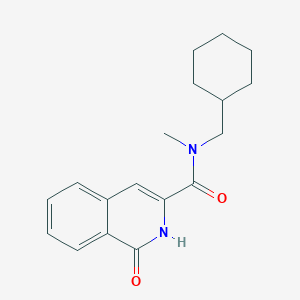
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide, also known as KP-496, is a novel synthetic compound that has gained significant attention in the scientific research community. This compound belongs to the indazole family and has shown promising results in various biological studies. The purpose of
作用机制
The mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is not fully understood. However, it has been suggested that N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide exerts its biological effects through the modulation of various signaling pathways. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in lab experiments is its high purity and stability. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been synthesized using an optimized method that ensures its purity and stability. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have low toxicity and high bioavailability, making it an ideal compound for in vivo studies. However, one of the limitations of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for the research on N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide. One of the future directions is to investigate the potential of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide and its potential targets. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide would enable its widespread use in scientific research.
合成方法
The synthesis of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide involves a multi-step process that includes the reaction of indazole-3-carboxylic acid with dicyclopropylmethanamine followed by the addition of acetic anhydride and triethylamine. The final product is obtained by purification through column chromatography. The synthesis method of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been optimized to improve the yield and purity of the compound.
科学研究应用
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(16-13(9-5-6-9)10-7-8-10)14-11-3-1-2-4-12(11)17-18-14/h1-4,9-10,13H,5-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBUKZUHVPZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)

![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B7495838.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)